molecular formula C14H19BN2O4 B14773788 6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Cat. No.: B14773788
M. Wt: 290.12 g/mol
InChI Key: IFEHPRZTVTWSCH-UHFFFAOYSA-N
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Description

6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound that features a boronic ester group This compound is of interest in various fields of chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the formation of the boronic ester group through a reaction between a boronic acid and a diol. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The formyl group can also undergo nucleophilic addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to the presence of both a boronic ester group and a formyl group within the same molecule. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.

Properties

Molecular Formula

C14H19BN2O4

Molecular Weight

290.12 g/mol

IUPAC Name

6-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-10(8-18)17-11(7-9)12(19)16-5/h6-8H,1-5H3,(H,16,19)

InChI Key

IFEHPRZTVTWSCH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC)C=O

Origin of Product

United States

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